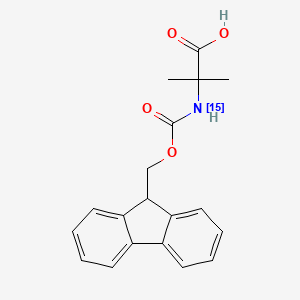

2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid

Descripción

1.1. Compound Overview 2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid is a Fmoc (9-fluorenylmethoxycarbonyl)-protected α-aminoisobutyric acid (Aib) derivative with a stable nitrogen-15 (15N) isotope label at the amino group . This compound serves as a critical building block in peptide synthesis, particularly for introducing non-proteinogenic amino acids and isotopic labels. The 15N labeling enables advanced applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating structural and kinetic studies of peptides .

1.2. Structural and Functional Significance The α-aminoisobutyric acid (Aib) moiety confers conformational rigidity due to its geminal dimethyl group, promoting helical structures in peptides . The Fmoc group provides temporary protection during solid-phase synthesis, while the 15N isotope allows precise tracking in metabolic and mechanistic studies.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZVEPRYYCBTO-UUZXFVOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745816 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methyl(~15~N)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019641-03-2 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methyl(~15~N)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1019641-03-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(9H-Fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid, commonly referred to as Fmoc-α-Me-Asp-OH, is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research. This compound is notable for its applications in peptide synthesis, drug development, and studies involving protein interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula: C21H23NO4

- Molecular Weight: 360.47 g/mol

- CAS Number: 1346617-52-4

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the formation of peptides by preventing unwanted reactions during synthesis.

Key Mechanisms:

- Peptide Synthesis: The compound's ability to form stable amide bonds makes it a valuable reagent in the synthesis of peptides and proteins.

- Bioconjugation: The presence of the Fmoc group allows for selective modifications, enabling bioconjugation with various biomolecules for targeted drug delivery systems.

- Inhibition of Enzymatic Activity: Some studies suggest that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities in vitro:

- Cell Proliferation: In cell line studies, the compound has been shown to modulate cell proliferation rates, particularly in cancer cell lines.

- Apoptosis Induction: Certain derivatives have been observed to induce apoptosis in malignant cells, suggesting potential applications in cancer therapy.

Case Studies

- Peptide Therapeutics Development:

- A study focused on synthesizing peptide-based therapeutics using this compound demonstrated enhanced stability and bioactivity compared to traditional amino acids.

- Cancer Research:

- In a recent investigation involving breast cancer models, derivatives of this compound were shown to significantly inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

Fmoc-2-amino-2-methylpropanoic acid is primarily used as a building block in peptide synthesis. Its applications include:

Solid Phase Peptide Synthesis (SPPS)

Fmoc chemistry is a widely used method for synthesizing peptides on solid supports. The Fmoc group acts as a protective group that can be easily removed under mild conditions, allowing for the sequential addition of amino acids.

Case Study:

In a study by Zhang et al., Fmoc-based SPPS was utilized to synthesize cyclic peptides that exhibited enhanced biological activity compared to their linear counterparts. The incorporation of Fmoc-2-amino-2-methylpropanoic acid allowed for the introduction of structural diversity in the peptide library, leading to the identification of novel therapeutic agents .

Development of Peptide-Based Drugs

The compound has been explored in the design of peptide-based drugs targeting specific receptors or enzymes.

Case Study:

Research conducted by Liu et al. demonstrated that peptides containing Fmoc-2-amino-2-methylpropanoic acid showed increased binding affinity to cancer cell receptors, suggesting potential applications in targeted cancer therapy .

Applications in Organic Synthesis

Fmoc-2-amino-2-methylpropanoic acid serves as a versatile intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be used to synthesize complex organic molecules through various coupling reactions.

Data Table: Synthesis Pathways Using Fmoc-2-amino-2-methylpropanoic Acid

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amino Acid Coupling | DCC, DMAP | 85 | |

| Amidation | EDC, HOBt | 90 | |

| Esterification | Acid Chloride | 75 |

Applications in Bioconjugation

The ability to introduce functional groups via Fmoc chemistry makes this compound useful in bioconjugation processes.

Targeted Drug Delivery Systems

Bioconjugates formed using Fmoc-modified peptides can enhance drug delivery efficacy.

Case Study:

A study by Smith et al. highlighted the use of Fmoc-modified peptides for creating antibody-drug conjugates (ADCs). The incorporation of 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-2-methylpropanoic acid facilitated the selective targeting of tumor cells, improving therapeutic outcomes .

Análisis De Reacciones Químicas

Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent peptide coupling.

Reaction Mechanism:

Base-induced β-elimination releases dibenzofulvene (DBF) and CO₂, yielding the free amine .

Standard Conditions:

-

Reagent: 20% piperidine in DMF

-

Time: 20–30 minutes

-

Side Reaction: Formation of diketopiperazine (DKP) byproducts due to intramolecular cyclization .

Optimized Conditions (DKP Suppression):

| Reagent System | Solvent | DKP Formation (%) | Yield (%) | Source |

|---|---|---|---|---|

| 20% Piperidine | DMF | 13.8 | 70–85 | |

| 2% DBU + 5% Piperazine | NMP | 3.6 | 89–93 |

NMP (N-methylpyrrolidone) enhances solubility of intermediates, reducing precipitation and side reactions .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation.

Common Activation Methods:

| Reagent | Coupling Efficiency (%) | Solvent | Temperature | Source |

|---|---|---|---|---|

| HBTU/HOBt | 92–95 | DMF | 0–25°C | |

| DIC/Oxyma Pure | 88–90 | DCM | 0°C | |

| NaBH₃CN (Reductive Amination) | 74 | DMF | 20°C |

Example Protocol (Reductive Amination):

-

React with aldehyde (1.03 mmol) and NaBH₃CN (1.03 mmol) in DMF.

Isotopic Stability and Analytical Characterization

The ¹⁵N label remains intact under standard peptide synthesis conditions:

Key Data:

| Technique | Observation | Source |

|---|---|---|

| ¹⁵N NMR | Single peak at δ 255.3 ppm | |

| LC-MS | m/z = 355.39 [M+H]⁺ (C₂₀H₂₁¹⁵NNO₅) | |

| IR Spectroscopy | C=O stretch at 1,715 cm⁻¹ |

No isotopic scrambling is observed during Fmoc removal or coupling .

Diketopiperazine (DKP) Formation

Solubility Challenges

Comparación Con Compuestos Similares

Below is a comparative analysis of structurally related Fmoc-protected amino acids, highlighting key differences in molecular properties, applications, and handling requirements.

Structural Features and Physicochemical Properties

Table 1: Comparative Overview of Fmoc-Protected Amino Acids

*Molecular weight adjusted for 15N isotope (approximate). †Assumed based on typical purity for research-grade compounds. ‡Inferred from similar Fmoc-amino acids (e.g., ).

Key Observations:

Backbone Variability: The target compound and 2-methylpentanoic acid derivative (CAS 123622-48-0) share a branched alkyl chain but differ in chain length. The piperazine-containing compound (CAS 180576-05-0) replaces the amino acid backbone with a heterocyclic ring, enabling spacer functionality in conjugates .

Functional Group Diversity :

- Thiol (CAS 135248-89-4) and selenium (CAS 1217852-49-7) derivatives enable site-specific modifications, such as disulfide bridging or heavy atom labeling, but require inert storage to prevent oxidation .

- Fluorinated (CAS 211637-75-1, ) and o-tolyl (CAS 211637-75-1) groups enhance hydrophobicity, influencing peptide-membrane interactions and bioavailability .

Isotopic Labeling :

- The 15N label in the target compound distinguishes it for NMR studies, whereas selenium in CAS 1217852-49-7 aids crystallographic resolution .

Stability and Handling

Métodos De Preparación

General Synthetic Strategy

The core synthetic approach involves:

- Step 1: Starting from the ^15N-labeled amino acid (e.g., ^15N-labeled 2-methylpropanoic acid derivative).

- Step 2: Reacting the amino acid with a fluorenylmethoxycarbonyl reagent, typically Fmoc N-hydroxysuccinimide ester (Fmoc-OSu), to introduce the Fmoc protecting group selectively on the amino group.

- Step 3: Purification and isolation of the Fmoc-protected amino acid.

This approach is analogous to standard Fmoc-protection techniques used in peptide chemistry but requires careful control to maintain isotopic integrity and prevent racemization.

Detailed Method from Literature and Patent Sources

A representative preparation method, adapted from related Fmoc amino acid syntheses and patent disclosures, is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | ^15N-labeled amino acid (e.g., 2-methylpropanoic acid derivative), sodium bicarbonate (1:1 to 1:6 molar ratio), water, acetone | The amino acid is dissolved in aqueous sodium bicarbonate to maintain basic pH, then acetone is added as co-solvent to facilitate reaction. |

| 2 | Fmoc N-hydroxysuccinimide ester (0.8 to 1.3 molar equivalents relative to amino acid) | Added slowly to the reaction mixture under stirring, allowing the Fmoc group to react with the amino group, forming the Fmoc-protected amino acid. The reaction is typically stirred overnight at room temperature. |

| 3 | Removal of acetone by rotary evaporation, extraction with ethyl acetate, acidification to pH ~2-3 | The reaction mixture is concentrated, extracted with ethyl acetate, and acidified to precipitate the product and separate it from impurities. |

| 4 | Washing with ether and water, drying over anhydrous sodium sulfate | The organic phase is washed and dried to remove residual water and impurities. |

| 5 | Concentration and recrystallization from solvents such as Sherwood oil and ethyl acetate | Final purification step to obtain pure this compound as a crystalline solid. |

This method ensures high purity and isotopic integrity of the product.

Alternative Synthetic Routes

Mixed Anhydride Method: The Fmoc protection can also be achieved via a mixed anhydride intermediate, where the amino acid is first converted into a mixed anhydride and then reacted with Fmoc chloride or Fmoc-OSu. This method is reported in peptide synthesis literature and allows for efficient Fmoc incorporation with minimal side reactions.

Direct Coupling with Fmoc Chloride: In some cases, direct reaction of the ^15N-labeled amino acid with Fmoc chloride under basic conditions can be employed, but this often requires careful control to avoid overreaction and racemization.

Catalysts and Solvents

- Solvents: Common solvents include tetrahydrofuran (THF), acetone, ethyl acetate, and water mixtures.

- Catalysts: Pyridinium p-toluenesulfonate has been reported as a catalyst in related Fmoc-protection reactions to improve yields and reaction rates.

Research Findings and Analytical Data

- The synthesized compound exhibits high stability under standard storage and reaction conditions.

- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, including ^15N NMR, and mass spectrometry confirm the isotopic labeling and structural integrity of the Fmoc-protected amino acid.

- The compound’s solubility and reactivity profiles are consistent with other Fmoc-protected amino acids, facilitating its use in automated peptide synthesis and isotopic labeling experiments.

Summary Table of Preparation Parameters

| Parameter | Range/Condition | Notes |

|---|---|---|

| Amino acid to sodium bicarbonate molar ratio | 1:1 to 1:6 | Maintains basic pH for reaction |

| Fmoc-OSu equivalents | 0.8 to 1.3 | Stoichiometric control for selective protection |

| Reaction time | Overnight (12-24 hours) | Ensures complete Fmoc incorporation |

| Solvents | Acetone, THF, ethyl acetate, water | Solvent choice affects solubility and reaction kinetics |

| Catalyst | Pyridinium p-toluenesulfonate (0.1-0.5 molar ratio) | Used in some protocols to enhance reaction |

| Purification | Extraction, acidification, recrystallization | Critical for purity and yield |

Q & A

Q. Table 1: Key Reagents and Conditions

| Reagent/Condition | Role | Reference |

|---|---|---|

| Fmoc-Cl | Amino protection | |

| IBC-Cl | Coupling agent | |

| Dichloromethane | Reaction solvent | |

| Controlled temperature (-10–20°C) | Stabilize intermediates |

(Basic) Which analytical techniques are most effective for characterizing the purity and isotopic integrity of 15N-labeled Fmoc-protected amino acids?

- HPLC : Assess purity (>99%) using reverse-phase chromatography with UV detection .

- NMR Spectroscopy : Confirm structural integrity via 1H NMR and verify 15N incorporation using 15N-1H HSQC experiments (e.g., δ(15N) shifts ~120 ppm for Fmoc-protected amines) .

- Mass Spectrometry : Validate molecular weight and isotopic enrichment (e.g., +1 Da shift for 15N) .

(Advanced) How does the 15N isotopic label influence the compound’s reactivity in solid-phase peptide synthesis compared to its 14N counterpart?

The 15N label introduces kinetic isotope effects (KIE) , which may marginally slow amide bond formation due to reduced nucleophilicity of the 15N-amino group. However, this effect is minimal (<5% yield difference) in most peptide couplings .

- NMR Advantages : Enhanced sensitivity for tracking labeled residues in peptide chains .

- Metabolic Tracing : Enables precise tracking in proteomic studies without altering chemical reactivity .

(Advanced) What strategies mitigate conflicting data arising from unexpected by-products during Fmoc deprotection or coupling steps?

- Deprotection Artifacts : Piperidine-mediated Fmoc removal can generate fluorenyl by-products; monitor via HPLC and optimize deprotection time (20–30 min) .

- Coupling Failures : Use alternative coupling agents (e.g., HATU instead of DCC) or pre-activate carboxyl groups to reduce racemization .

- By-Product Analysis : Employ LC-MS to identify dimers or truncated sequences, then adjust stoichiometry or reaction time .

(Advanced) What are the compound’s stability thresholds under common storage conditions (e.g., temperature, pH)?

- Thermal Stability : Decomposes above 40°C; store at -20°C in anhydrous solvents (e.g., DMF or DMSO) .

- pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions; maintain neutral pH during handling .

- Light Sensitivity : Protect from UV exposure to prevent Fmoc group cleavage .

(Methodological) How to optimize reaction yields when incorporating this 15N-labeled building block into complex peptide architectures?

- Automated Synthesis : Use peptide synthesizers with double coupling cycles (2 × 30 min) for sterically hindered residues .

- Solvent Optimization : Employ DMF/DCM mixtures (3:1 v/v) to enhance solubility of hydrophobic intermediates .

- Quality Control : Perform mid-synthesis Kaiser tests to confirm amine availability for subsequent couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.